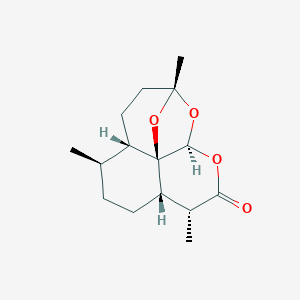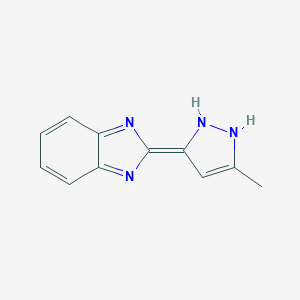![molecular formula C₁₆H₁₉ClO₉ B022668 (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 72072-47-0](/img/structure/B22668.png)
(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
描述
The compound belongs to a class of molecules that are often synthesized for specific applications in medicinal chemistry and materials science due to their unique structural features and potential biological activities. Its structure suggests it might exhibit specific interactions due to the presence of multiple hydroxyl groups and a chlorophenoxy moiety.
Synthesis Analysis
Research on related compounds, such as the synthesis and characterization of various carboxylic acids and ethers, provides insight into possible synthetic routes. For instance, compounds with complex ether and carboxylic acid functionalities are often synthesized through multistep organic reactions, involving protection-deprotection strategies, halogenation, and esterification processes (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms in three-dimensional space, and NMR spectroscopy, which provides information on the chemical environment of specific nuclei within the molecule. Studies on similar compounds have detailed their crystal structures and molecular conformations, highlighting the importance of intermolecular hydrogen bonds and other non-covalent interactions in determining the overall structure (Guo et al., 2015).
Chemical Reactions and Properties
The functional groups present in the compound suggest it may undergo a variety of chemical reactions, such as esterification, halogenation, and reactions with nucleophiles. The presence of multiple hydroxyl groups and a carboxylic acid moiety makes it a versatile candidate for further functionalization and modification (Sheikh et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding a compound's behavior in different environments and applications. These properties are often influenced by the compound's molecular structure, particularly the presence and arrangement of functional groups. The detailed physical properties of compounds with similar structures have been studied using various analytical techniques, providing insights into how structural features affect physical behavior (Jia et al., 2012).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interactions with biological molecules, are largely determined by their functional groups and overall molecular structure. Studies on related molecules have explored these aspects, shedding light on the mechanisms and outcomes of various chemical reactions. For example, the synthesis and reactivity of compounds featuring chlorophenyl and carboxylic acid groups have been documented, providing a basis for predicting the behavior of similar molecules (Bandgar & Pandit, 2003).
科研应用
Synthesis and Chemical Reactions
Synthesis of Stereoisomers
Stereoisomers of similar complex molecules have been synthesized, demonstrating the versatility in chemical reactions and stereochemistry. For instance, all stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a necic acid component, were synthesized through a series of reactions including epoxidation, treatment with acetone, and hydrolysis (Matsumoto et al., 1992).
Chemical Characterization
Studies on similar chlorinated compounds, like the characterization of hydroxytrichloropicolinic acids, demonstrate the importance of chemical analysis techniques such as NMR in understanding the structure and properties of complex molecules (Irvine et al., 2008).
Physical and Chemical Properties
Solubility Studies
Research on the solubility of compounds with similar structural features, like d-galactose, in various solvents provides insights into the physical properties and potential applications of complex organic molecules (Zhang et al., 2012).
Thermal Properties
Studies on the thermal properties of compounds with similar structural elements, such as ferroelectric side chain polysiloxanes, can inform on the stability and potential industrial applications of complex molecules (Hsiue & Chen, 1995).
Applications in Molecular Design
Design of Allosteric Modifiers
Research on the design and synthesis of allosteric modifiers shows the potential of complex organic compounds in influencing protein function, which could have implications in therapeutic research (Randad et al., 1991).
Synthesis of Biomolecular Compounds
The synthesis and characterization of compounds like isopropyl fibrates, which share structural similarities, highlight the role of complex molecules in the development of pharmaceutical agents (Balendiran et al., 2012).
性质
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJVUUVMVSSIGZ-HNRZYHPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992801 | |
| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
CAS RN |
72072-47-0 | |
| Record name | Clofibryl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072072470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



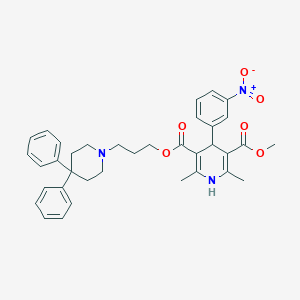
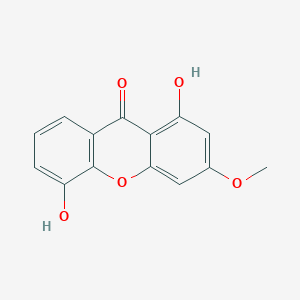


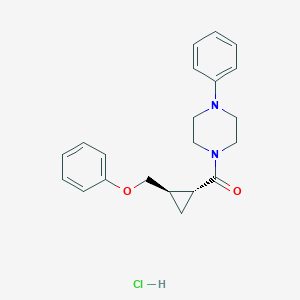
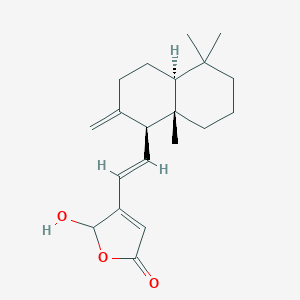
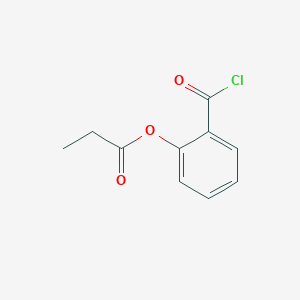

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)

